molecular formula C6H14O B166767 tert-Amyl methyl ether CAS No. 994-05-8

tert-Amyl methyl ether

Cat. No.: B166767
CAS No.: 994-05-8
M. Wt: 102.17 g/mol
InChI Key: HVZJRWJGKQPSFL-UHFFFAOYSA-N
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Description

tert-Amyl methyl ether: , also known as 2-Methoxy-2-methylbutane, is an ether compound commonly used as a fuel oxygenate. It is derived from C5 distillation fractions of naphtha and has an ethereous odor. Unlike many ethers, this compound does not require a stabilizer as it does not form peroxides during storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: : tert-Amyl methyl ether can be synthesized through the reaction of methanol with isobutene in the presence of an acid catalyst, such as sulfuric acid or ion-exchange resins. The reaction typically occurs at elevated temperatures and pressures to ensure high yields .

Industrial Production Methods: : In industrial settings, this compound is produced using reactive distillation, where the reaction and separation processes occur simultaneously. This method is efficient and cost-effective, allowing for the continuous production of this compound .

Chemical Reactions Analysis

Types of Reactions: : tert-Amyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : tert-Amyl methyl ether is used as a solvent in organic synthesis due to its high boiling point and low freezing point. It is a safer alternative to traditional ether solvents and is used in reactions such as Grignard reactions, Suzuki reactions, and metal hydride reductions .

Biology and Medicine: : While its primary use is in chemistry, this compound’s low toxicity makes it a potential candidate for use in biological and medical research as a solvent or reagent .

Industry: : this compound is widely used as an oxygenate in gasoline to increase octane levels and reduce exhaust emissions of volatile organic compounds. It is also used as an extraction solvent in various industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-Amyl methyl ether is unique due to its high boiling point, low freezing point, and stability, making it a versatile solvent and fuel additive. Its ability to reduce exhaust emissions and its environmental friendliness further distinguish it from other ethers .

Properties

IUPAC Name

2-methoxy-2-methylbutane
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InChI

InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3
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InChI Key

HVZJRWJGKQPSFL-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)OC
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Molecular Formula

C6H14O
Record name 2-METHOXY-2-METHYLBUTANE
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DSSTOX Substance ID

DTXSID8024521
Record name tert-Amyl methyl ether
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Molecular Weight

102.17 g/mol
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Physical Description

Gas or Vapor; Liquid, COLOURLESS LIQUID., Colorless liquid.
Record name Butane, 2-methoxy-2-methyl-
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Record name TERT-AMYL METHYL ETHER (TAME)
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Boiling Point

86.3 °C, 187 °F
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Flash Point

-7 °C (19 °F) - closed cup, -11 °C, 19.4 °F
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Solubility

Very soluble ethyl ether, ethanol, In water, 1.07X10+4 mg/L at 20 °C
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Density

0.7660 g/cu cm at 25 °C, Relative density (water = 1): 0.77
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Vapor Density

Relative vapor density (air = 1): 3.6, 0.77
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Vapor Pressure

75.2 [mmHg], 75.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9, 75.21 mmHg
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CAS No.

994-05-8
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Melting Point

-80 °C, -112 °F
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Synthesis routes and methods

Procedure details

In the described apparatus runs were carried out using a C5 -cut containing 8.5 w% iso-amylene (2-methyl-butene-1 and 2-methyl-butene-2), 4.250 g/h of C5 -cut were charged through line 10 into reactor stage 13, and 205 g/h of methanol (methanol/isoamylene mole ratio 1.24:1) were charged through line 14, 15, 16, LHSV approx. 2.5 g/h. Using the pumps 20 and 27 the recycle stream was maintained, as before, at 20 1/h each. The reaction pressure was 10 bar, the temperature was 60° C. Under these conditions a 90% conversion of iso-amylene into tert. amyl methyl ether (TAME) was obtained. In the reactor effluent a DME content of 200 ppm was observed.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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